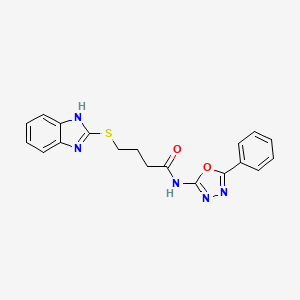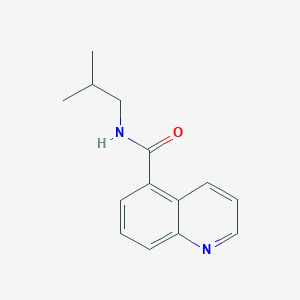![molecular formula C24H20FN3O2 B7476802 N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a wide range of biological activities.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has potential applications in a wide range of scientific research fields. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, it has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Mechanism of Action
The exact mechanism of action of N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide vary depending on the specific application. For example, in studies on anti-inflammatory properties, it has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. In studies on anti-cancer properties, it has been shown to induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Some possible areas of future research include:
1. Further studies on the anti-inflammatory properties of the compound, including its potential use in the treatment of specific inflammatory diseases such as rheumatoid arthritis.
2. Studies on the anti-cancer properties of the compound, including its potential use in the development of new cancer treatments.
3. Studies on the antimicrobial properties of the compound, including its potential use in the development of new antibiotics.
4. Studies on the mechanism of action of the compound, including the identification of specific enzymes or proteins that it targets.
5. Studies on the structure-activity relationship of the compound, including the synthesis of analogs with potentially improved biological activities.
Synthesis Methods
The synthesis of N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively complex and requires a high level of expertise in organic chemistry.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-16-6-2-4-8-20(16)24-28-27-23(30-24)19-12-10-18(11-13-19)22(29)26-15-14-17-7-3-5-9-21(17)25/h2-13H,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQUMAIUIREEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)

![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)



![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)